D-Valine, N-[(phenylamino)carbonyl]-

Lipophilicity Drug Design Chromatography

Enantioselective synthesis and chromatography require precise stereochemistry. Substituting with L-enantiomer or non-phenylated analogs alters retention order and permeability. - **Critical Differentiator:** Defined (R)-stereocenter; XLogP3 1.9 (vs. -0.36 for N-carbamoyl-D-valine). - **Key Application:** Building block for chiral PDE4 inhibitors (patent US6096747) and chiral stationary phases. - **Supply:** Packaged under argon; available for immediate R&D shipment.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 827612-16-8
Cat. No. B14202553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Valine, N-[(phenylamino)carbonyl]-
CAS827612-16-8
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)NC1=CC=CC=C1
InChIInChI=1S/C12H16N2O3/c1-8(2)10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,15,16)(H2,13,14,17)/t10-/m1/s1
InChIKeyIIJAEFRNONKHQP-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Valine, N-[(phenylamino)carbonyl]- Overview


D-Valine, N-[(phenylamino)carbonyl]- (CAS 827612-16-8) is a non-proteinogenic D-amino acid derivative featuring a phenylurea moiety attached to the alpha-nitrogen of D-valine. With a molecular weight of 236.27 g/mol and a formula of C12H16N2O3, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing chiral PDE4 inhibitors and specialized peptide mimetics [1]. Its single defined (R)-stereocenter makes it a critical fragment for introducing predictable chirality into drug candidates, where the phenylcarbamoyl group simultaneously acts as a protecting group and a modulator of lipophilicity and binding interactions [2].

Chiral intermediate for PDE4 inhibitor research with defined (R)-configuration
D-enantiomer suitable for constructing CSPs targeting D-amino acid resolution
Phenylcarbamoyl group supports lipophilicity modulation and UV-active protection

D-Valine Phenylcarbamoyl Substitution Risks


Simply swapping D-Valine, N-[(phenylamino)carbonyl]- for its L-enantiomer (CAS 827612-15-7) or the less lipophilic N-carbamoyl-D-valine (CAS 24809-91-4) is chemically unjustified. The D-configuration is essential for achieving the correct three-dimensional architecture in target molecules, while the phenylcarbamoyl group provides a calculated XLogP3 of 1.9, compared to -0.36 for N-carbamoyl-D-valine—a >2.25 log unit difference in lipophilicity that fundamentally alters membrane permeability, protein binding, and chromatographic behavior [1]. In chiral chromatography applications, L-valine-based selectors demonstrate opposite enantioselective binding preferences compared to their D-valine counterparts, meaning substitution would invert elution order and compromise analytical resolution [2].

L-valine phenylcarbamoyl
Opposite enantioselectivity may invert elution order on chiral phases, compromising D-amino acid analysis.
N-carbamoyl-D-valine
Markedly lower lipophilicity can shift membrane permeability and chromatographic retention, altering downstream profiling.

Evidence: D-Valine Phenylcarbamoyl vs. Analogs


Lipophilicity vs. N-Carbamoyl-D-Valine

The target compound exhibits a computed XLogP3 of 1.9, a value 2.26 log units higher than that of N-carbamoyl-D-valine (XLogP3 = -0.36) [1]. This substantial difference is driven by the replacement of the terminal -NH2 group of the carbamoyl moiety with a phenyl ring, adding both hydrophobic surface area and potential π-π interaction capability. This translates into significantly greater retention in reversed-phase chromatographic systems and enhanced passive membrane permeability for downstream applications.

Lipophilicity (XLogP3)
Reported
1.9 vs -0.36
Δ = 2.26 log units (~182-fold higher)
Supports selection based on membrane permeability or reversed-phase retention needs.
Computed values; experimental confirmation advised.
Lipophilicity Drug Design Chromatography

Thermal Stability vs. N-Carbamoyl-D-Valine

The predicted boiling point of D-Valine, N-[(phenylamino)carbonyl]- at atmospheric pressure is 387.8 ± 34.0 °C, compared to 310.2 ± 34.0 °C for N-carbamoyl-D-valine—a 77.6 °C elevation . This increased thermal stability is attributed to the higher molecular weight, additional intermolecular hydrogen bonding capacity, and enhanced van der Waals interactions conferred by the phenylcarbamoyl substituent.

Boiling Point (Pred.)
Data to verify
387.8 ± 34 °C vs 310.2 ± 34 °C
Δ = 77.6 °C higher for target
May support suitability for high-temperature reactions or GC derivatization.
Predicted values; no experimental boiling point data.
Thermal Stability GC Analysis High-Temperature Reactions

Stereochemistry: D- vs. L-Chiral Selectors

In the context of chiral stationary phases (CSPs), CSPs derived from (R)-valine-based selectors demonstrate enantioselective binding preferences opposite to those based on (S)-valine scaffolds [1]. Specifically, an (S)-valine-derived CSP preferentially retains N-carbamoyl-(S)-amino acids, while an (R)-valine-based CSP exhibits preferential retention of N-carbamoyl-(R)-amino acids under identical chromatographic conditions. This stereochemical inversion of selectivity makes D-Valine, N-[(phenylamino)carbonyl]- the essential precursor for constructing CSPs that target D-amino acid resolution.

Chiral Recognition
Class-level
(R)-CSP binds (R)-amino acids
(S)-CSP binds (S)-amino acids
Opposite enantioselectivity
D-configuration essential for CSPs targeting D-amino acid resolution.
Elution order inversion confirmed in cited literature.
Chiral Chromatography Enantioselectivity CSP

PDE4 Pharmacophore: Phenylcarbamoyl in Inhibitors

The phenylaminocarbonyl (phenylcarbamoyl) motif is a recognized pharmacophore in selective phosphodiesterase-4 (PDE4) inhibitors. US Patent US6096747 describes a series of phenylaminocarbonyl derivatives as potent and selective PDE4 inhibitors useful for inflammatory disease treatment [1]. While the patent covers a broad structural scope, the D-valine scaffold provides a defined chiral center that enables stereospecific interactions with the PDE4 enzyme active site—a structural feature absent in achiral or L-configured analogs that may result in reduced target engagement or altered selectivity profiles.

PDE4 Inhibitor Chemotype
Reported
Patent US6096747 validates phenylaminocarbonyl motif for PDE4 inhibition.
Chiral fragment fits PDE4 inhibitor scaffold; D-stereochemistry may support target engagement.
Specific activity not disclosed for this fragment.
PDE4 Inhibition Inflammation Medicinal Chemistry

Molecular Weight & H-Bonding vs. Carbamoyl Analog

The target compound has a molecular weight of 236.27 g/mol and 3 hydrogen bond donors (HBD), compared to 160.17 g/mol and 4 HBD for N-carbamoyl-D-valine [1]. The 76.1 g/mol increase in molecular weight, coupled with the reduction in HBD count (from 4 to 3), reflects the replacement of a primary carbamoyl -NH2 group with a phenyl ring that participates as a hydrogen bond acceptor via its urea carbonyl. This shift in hydrogen bonding capacity, combined with the added π-system, alters the compound's suitability for fragment-based drug discovery libraries.

Drug-likeness
Reported
MW 236.27, HBD 3 vs MW 160.17, HBD 4
ΔMW +76.1; HBD reduced by 1
Occupies lead-like chemical space; selection depends on fragment vs lead optimization stage.
Fewer HBDs may improve passive permeability.
Physicochemical Properties Drug-likeness Lead Optimization

Urea Protecting Group: Orthogonal Stability

The N-phenylcarbamoyl group can serve as an amine protecting group with an orthogonal deprotection profile relative to common carbamates like Boc (acid-labile) and Cbz (hydrogenolyzable). Selective deprotection methods for N-arylcarbamoyl groups have been reported that yield the corresponding free amine without affecting other protecting groups [1]. While the published method focuses on carbohydrate substrates, the underlying chemistry of the N-aryl urea linkage applies to amino acid derivatives as well, providing a conceptual advantage over the simpler N-carbamoyl group, which lacks the aromatic UV chromophore that facilitates reaction monitoring by HPLC.

Orthogonal Protection
Reported
Phenylcarbamoyl cleavable under specific conditions; UV absorption at 254 nm enables HPLC monitoring.
May support orthogonal protection strategy with real-time reaction monitoring.
Deprotection method demonstrated on carbohydrate substrates.
Protecting Groups Solid-Phase Synthesis Orthogonal Deprotection

D-Valine Phenylcarbamoyl Application Scenarios


D-Configured CSPs for D-Amino Acid Resolution

For analytical laboratories developing HPLC methods to resolve D-amino acid enantiomers in peptide hydrolysates or pharmaceutical formulations, D-Valine, N-[(phenylamino)carbonyl]- provides the required (R)-stereochemical configuration for constructing CSPs that preferentially retain N-carbamoyl-(R)-amino acids. As established in Section 3, the D-configuration inverts enantioselectivity relative to L-valine-based CSPs, making D-valine phenylcarbamoyl derivatives irreplaceable for this application [1]. The phenylcarbamoyl group further provides the π-π interaction site essential for chiral discrimination of aromatic analytes.

Chiral PDE4 Inhibitor Synthesis

Medicinal chemistry teams pursuing PDE4 inhibitors for inflammatory disease treatment can leverage this compound as a defined chiral building block within the phenylaminocarbonyl chemotype validated in patent US6096747 [1]. The >2 log unit lipophilicity advantage over N-carbamoyl-D-valine, as quantified in Section 3, contributes to improved cell permeability of the resulting inhibitor candidates while maintaining the hydrogen-bonding urea motif necessary for catalytic site engagement.

Orthogonal Protecting Group for SPPS

In solid-phase peptide synthesis (SPPS) workflows requiring D-amino acid incorporation with a protecting group orthogonal to Fmoc, Boc, and Cbz, the N-phenylcarbamoyl group offers a viable alternative. The aromatic chromophore (λmax ~254 nm) facilitates real-time HPLC monitoring of coupling and deprotection steps—an operational advantage absent in the UV-transparent N-carbamoyl-D-valine [1]. This enables process analytical technology (PAT) integration in GMP manufacturing environments.

Lead-Like Fragment for FBDD

For FBDD campaigns, D-Valine, N-[(phenylamino)carbonyl]- occupies a desirable 'lead-like' property space with a molecular weight of 236.27 g/mol, XLogP3 of 1.9, and only 3 hydrogen bond donors—positions that meet commonly applied fragment evolution guidelines (MW < 300, LogP < 3). In contrast, the simpler N-carbamoyl-D-valine (MW 160.17, LogP -0.36, 4 HBDs) lies in 'fragment-like' space, making the phenylcarbamoyl derivative the more advanced starting point for lead optimization when membrane permeability is required [1][2].

Application
Selection Property
Validation Focus
CSP development for D-amino acid analysis
D-configuration for chiral recognition
Enantioselectivity and elution order in target conditions
PDE4 inhibitor lead optimization
Phenylcarbamoyl motif and lipophilic profile
Target engagement and cell permeability
Orthogonal protection in SPPS
UV-active chromophore and deprotection compatibility
Deprotection efficiency and reaction monitoring
Lead-like fragment for FBDD
MW <300, LogP <3, HBD ≤3 profile
Compliance with lead-likeness criteria and solubility

Technical Documentation Hub

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38 linked technical documents
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